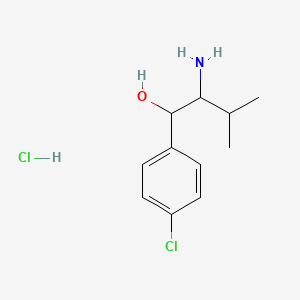

2-Benzyl-4-(benzylsulfanyl)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

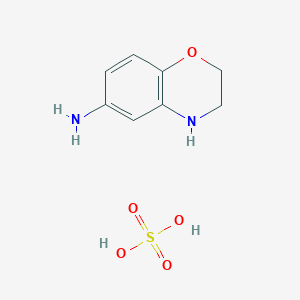

2-Benzyl-4-(benzylsulfanyl)quinazoline is a derivative of quinazoline . Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Synthesis Analysis

Quinazolin-4 (3H)-one, a related compound, was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction . 2-Styryl-4 (3H)-quinazolinone derivatives were prepared using a starting substrate of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Applications De Recherche Scientifique

Cancer Research and Therapy

2-Benzyl-4-(benzylsulfanyl)quinazoline: has shown promise in cancer research, particularly as a cytotoxic agent against various cancer cell lines. Studies have demonstrated its potential in inhibiting cell proliferation and inducing apoptosis in tumor cells . This compound’s ability to act as a multi-kinase inhibitor makes it a valuable candidate for targeted cancer therapies, especially for multi-genic diseases like cancer that are not effectively treated by single-pathway drugs .

Drug Development

In the realm of drug development, 2-Benzyl-4-(benzylsulfanyl)quinazoline derivatives are being explored for their pharmacological properties. Their role as enzyme inhibitors is particularly noteworthy, with research indicating their effectiveness in inhibiting multiple protein kinases involved in disease pathways . The compound’s structural framework is conducive to modifications that can enhance its drug-like properties, such as solubility and metabolic stability .

Molecular Biology

The compound’s applications extend to molecular biology, where its derivatives are used to study the biological functions of various enzymes and receptors. By acting as inhibitors or activators, these derivatives can help elucidate the molecular mechanisms underlying various physiological processes and diseases .

Analytical Chemistry

In analytical chemistry, 2-Benzyl-4-(benzylsulfanyl)quinazoline and its derivatives can be used as reference compounds or standards in the development of new analytical methods. Their distinct chemical properties allow for the creation of assays that can measure enzyme activity, receptor binding, or other biochemical interactions .

Chemical Synthesis

This compound serves as a key intermediate in the synthesis of complex quinazoline derivatives. Its structure allows for various chemical reactions, including metal-catalyzed transformations and cascade reactions, which are essential in the synthesis of bioactive molecules for medicinal chemistry applications .

Biochemistry

In biochemistry, 2-Benzyl-4-(benzylsulfanyl)quinazoline is utilized to study the interaction of small molecules with biological macromolecules. It helps in understanding the binding affinity and the structural requirements for the interaction with proteins, which is crucial for the design of new biochemical tools .

Propriétés

IUPAC Name |

2-benzyl-4-benzylsulfanylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2S/c1-3-9-17(10-4-1)15-21-23-20-14-8-7-13-19(20)22(24-21)25-16-18-11-5-2-6-12-18/h1-14H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLKJDLCJURWMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-4-(benzylsulfanyl)quinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2865235.png)

![N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2865238.png)

![7-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2865239.png)

![1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine](/img/structure/B2865240.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865247.png)